molecular formula C17H14N2NaO5S B606678 C.I. Acid red 4, monosodium salt CAS No. 5858-39-9

C.I. Acid red 4, monosodium salt

Cat. No. B606678
CAS RN: 5858-39-9
M. Wt: 381.4 g/mol
InChI Key: MBKYXXPUYASPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Acid Red 4, also known as Acid Eosine G, is an organic sodium salt . It is a red dye with the molecular formula C17H13N2NaO5S and a molecular weight of 380.35 .


Synthesis Analysis

The synthesis of C.I. Acid Red 4 involves the coupling of p-Anisidine diazo with 4-Hydroxynaphthalene-1-sulfonic acid .


Molecular Structure Analysis

The molecular structure of C.I. Acid Red 4 is characterized by a 4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonate counterion .


Physical And Chemical Properties Analysis

Salts like C.I. Acid Red 4 usually have hard and brittle crystalline structures. They are typically soluble in water and other polar solvents, and can act as electrolytes. Salts can be acidic, basic, amphoteric, or neutral, and usually have high melting points .

Scientific Research Applications

Color Removal in Water Treatment

Research has explored the use of C.I. Acid Red 4 for color removal in water treatment processes. In one study, this dye was effectively removed from water using various adsorption and chemical coagulation techniques (Mohan, Sailaja, Srimurali, & Karthikeyan, 1998).

Self-Association Studies

The self-association behavior of C.I. Acid Red 4 has been studied, providing insights into its thermodynamic properties and interactions in aqueous solutions (Simončič, Špan, & Vesnaver, 1994).

Electrochemical Treatment

Electrochemical methods have been used to treat water containing C.I. Acid Red 4. One study demonstrated that electrolysis using iron as an anode achieved over 98% decolorization efficiency due to a synergistic effect of electrocoagulation and electrooxidation (Zhang, Hao, Li, Jin, Yang, Huang, Lu, & Xu, 2009).

Photocatalytic Degradation

C.I. Acid Red 4 has been used in studies investigating the photocatalytic degradation of dyes. Immobilized ZnO catalysts on glass plates in a continuous-mode system showed effective degradation of this dye in aqueous solutions (Behnajady, Modirshahla, Daneshvar, & Rabbani, 2007).

Dye Adsorption Studies

Adsorption behavior studies of C.I. Acid Red 4 onto activated carbon have been conducted to understand the factors influencing dye adsorption in wastewater treatment processes (Al-Degs, El‐Barghouthi, El-Sheikh, & Walker, 2008).

Mechanism of Action

Target of Action

C.I. Acid Red 4, also known as Acid Eosine G , is primarily used as a dye . The primary targets of this compound are the materials it is intended to color. This includes textiles, paper, and other substrates that can absorb the dye.

Biochemical Pathways

Acid Red 4, can potentially have indirect effects on biochemical pathways if they are improperly disposed of and enter the environment .

properties

{ "Design of the Synthesis Pathway": "The synthesis of C.I. Acid red 4, monosodium salt can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "Phenol", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Sodium bisulfite", "Sodium chloride", "Sodium carbonate", "Sodium hydroxide", "2-Amino-5-nitrophenol", "Sodium hydroxide", "Sodium nitrite", "Sodium carbonate", "Sodium hydroxide", "2-Aminophenol", "Sodium hydroxide", "Sodium nitrite", "Sodium carbonate", "Sodium hydroxide", "4-Aminobenzenesulfonic acid, monosodium salt", "Sodium nitrite", "Sodium carbonate", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Phenol is reacted with sulfuric acid and sodium nitrite to form 4-nitrophenol.", "4-Nitrophenol is then reacted with sodium hydroxide and sodium bisulfite to form 4-aminophenol.", "2-Amino-5-nitrophenol is synthesized by reacting 4-aminophenol with sodium nitrite, followed by treatment with sodium carbonate and sodium hydroxide.", "2-Aminophenol is synthesized by reacting 4-aminophenol with sodium hydroxide, followed by treatment with sodium nitrite, sodium carbonate, and sodium hydroxide.", "4-Aminobenzenesulfonic acid, monosodium salt is synthesized by reacting 2-aminophenol with sodium nitrite, followed by treatment with sodium carbonate and sodium hydroxide, and then with sulfuric acid.", "Finally, 4-Aminobenzenesulfonic acid, monosodium salt is reacted with 2-Amino-5-nitrophenol to form C.I. Acid red 4, monosodium salt." ] }

CAS RN

5858-39-9

Molecular Formula

C17H14N2NaO5S

Molecular Weight

381.4 g/mol

IUPAC Name

sodium;4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C17H14N2O5S.Na/c1-24-15-9-5-4-8-13(15)18-19-14-10-16(25(21,22)23)11-6-2-3-7-12(11)17(14)20;/h2-10,20H,1H3,(H,21,22,23);

InChI Key

MBKYXXPUYASPFL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

C.I. Acid Red 4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C.I. Acid red 4, monosodium salt
Reactant of Route 2
Reactant of Route 2
C.I. Acid red 4, monosodium salt
Reactant of Route 3
Reactant of Route 3
C.I. Acid red 4, monosodium salt
Reactant of Route 4
Reactant of Route 4
C.I. Acid red 4, monosodium salt
Reactant of Route 5
Reactant of Route 5
C.I. Acid red 4, monosodium salt
Reactant of Route 6
Reactant of Route 6
C.I. Acid red 4, monosodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.